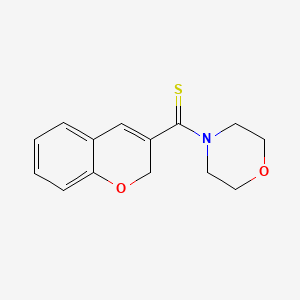
4-(2H-chromen-3-ylcarbonothioyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-chromen-3-ylcarbonothioyl)morpholine, also known as CCM or CMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 4-(2H-chromen-3-ylcarbonothioyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by inhibiting the activity of histone deacetylase enzymes. In viral infections, this compound has been shown to inhibit viral replication by interfering with viral RNA synthesis. In plants, this compound has been shown to affect the expression of genes involved in plant growth and stress response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the research application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to tumor suppression. In viral infections, this compound has been shown to inhibit viral replication and reduce the severity of viral infections. In plants, this compound has been shown to affect plant growth and stress response, leading to improved crop yield and quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2H-chromen-3-ylcarbonothioyl)morpholine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and diverse applications in various scientific fields. However, this compound also has limitations, including its potential toxicity and limited solubility in water, which may affect its effectiveness in certain research applications.
Direcciones Futuras
There are several future directions for 4-(2H-chromen-3-ylcarbonothioyl)morpholine research, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new applications in medicine, agriculture, and materials science. In medicine, this compound may have potential as a therapeutic agent for various diseases, including cancer and viral infections. In agriculture, this compound may have potential as a plant growth regulator and as a natural alternative to synthetic fungicides. In materials science, this compound may have potential as a fluorescent probe and in organic electronics. Further research is needed to fully explore the potential of this compound in these and other areas.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method has been optimized to achieve high yield and purity, making it suitable for various research applications. Further research is needed to fully explore the potential of this compound in these and other areas.
Métodos De Síntesis
4-(2H-chromen-3-ylcarbonothioyl)morpholine can be synthesized through a multi-step process starting from 3-chloro-4-cyanocoumarin, which is reacted with morpholine and potassium thiocyanate to yield the desired product. The synthesis method has been optimized to achieve high yield and purity of this compound, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
4-(2H-chromen-3-ylcarbonothioyl)morpholine has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a fungicide. In materials science, this compound has been explored for its potential use in organic electronics and as a fluorescent probe.
Propiedades
IUPAC Name |
2H-chromen-3-yl(morpholin-4-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c18-14(15-5-7-16-8-6-15)12-9-11-3-1-2-4-13(11)17-10-12/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJMBNYCKBTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
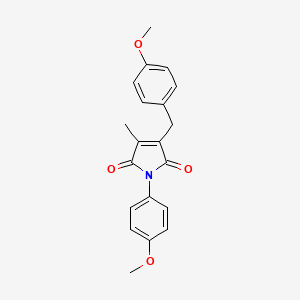
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
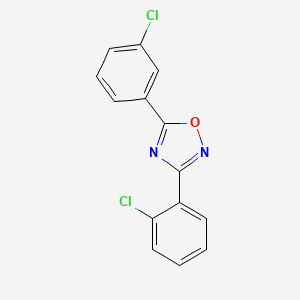
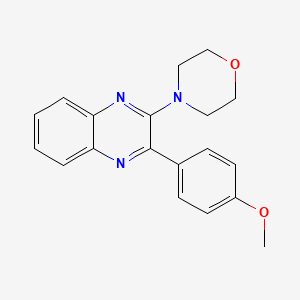
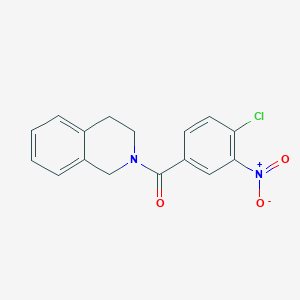
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)